molecular formula C7H10BrNO3 B067856 Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate CAS No. 188656-15-7

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate

Cat. No.: B067856
CAS No.: 188656-15-7
M. Wt: 236.06 g/mol
InChI Key: KMDNFRLAPPLLQU-GQCTYLIASA-N
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Description

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is an organic compound with a complex structure that includes an acetylamino group, a bromine atom, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate typically involves the reaction of an appropriate acetylamino precursor with a brominated butenoate ester. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-(2E)-2-acetylamino-3-chloro-2-butenoate
  • Methyl-(2E)-2-acetylamino-3-iodo-2-butenoate
  • Methyl-(2E)-2-acetylamino-3-fluoro-2-butenoate

Uniqueness

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity can lead to different chemical and biological properties, making this compound particularly interesting for research and development.

Properties

IUPAC Name

methyl (E)-2-acetamido-3-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDNFRLAPPLLQU-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)OC)\NC(=O)C)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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